molecular formula C22H14 B3046855 1,3-Bis(Phenylethynyl)Benzene CAS No. 13141-36-1

1,3-Bis(Phenylethynyl)Benzene

Cat. No.: B3046855
CAS No.: 13141-36-1
M. Wt: 278.3 g/mol
InChI Key: OYEDTTNTNYKSFX-UHFFFAOYSA-N
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Description

1,3-Bis(Phenylethynyl)Benzene is an organic compound characterized by its unique structure, consisting of a benzene ring substituted with two phenylethynyl groups at the 1 and 3 positions. This compound is known for its interesting photophysical properties and has been studied for various applications in materials science and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(Phenylethynyl)Benzene can be synthesized through several methods, with one of the most common being the Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The typical reaction conditions include:

    Catalyst: Palladium(0) complexes

    Co-catalyst: Copper(I) iodide

    Base: Triethylamine or diisopropylamine

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to 60°C

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(Phenylethynyl)Benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, resulting in partially or fully hydrogenated products.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br2) in the presence of a Lewis acid such as iron(III) bromide (FeBr3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Partially or fully hydrogenated products.

    Substitution: Brominated or other substituted derivatives.

Scientific Research Applications

1,3-Bis(Phenylethynyl)Benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Materials Science: Incorporated into polymers and dendrimers for light-harvesting and photophysical studies.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.

    Industry: Utilized in the development of advanced materials such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 1,3-Bis(Phenylethynyl)Benzene in its various applications often involves its unique photophysical properties. The compound can absorb and emit light, making it useful in light-harvesting systems and as a fluorescent probe. The molecular targets and pathways involved depend on the specific application, such as interaction with biological molecules in imaging or energy transfer processes in materials science.

Comparison with Similar Compounds

1,3-Bis(Phenylethynyl)Benzene can be compared to other similar compounds, such as diphenylacetylene (tolan) and other bis(phenylethynyl)benzenes. These compounds share similar structural features but differ in their photophysical properties and reactivity. For example:

    Diphenylacetylene (Tolan): Similar structure but lacks the additional phenylethynyl group, resulting in different absorption and emission spectra.

    1,4-Bis(Phenylethynyl)Benzene: Similar structure but with phenylethynyl groups at the 1 and 4 positions, leading to different electronic properties.

These comparisons highlight the uniqueness of this compound in terms of its specific structural arrangement and resulting properties.

Properties

IUPAC Name

1,3-bis(2-phenylethynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14/c1-3-8-19(9-4-1)14-16-21-12-7-13-22(18-21)17-15-20-10-5-2-6-11-20/h1-13,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEDTTNTNYKSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C#CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550836
Record name 1,1'-[1,3-Phenylenedi(ethyne-2,1-diyl)]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13141-36-1
Record name 1,1'-[1,3-Phenylenedi(ethyne-2,1-diyl)]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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